甲酸甲酯5-环丙基-3-(2-(三氟甲氧基)苯基)异噁唑-4-甲酸酯

描述

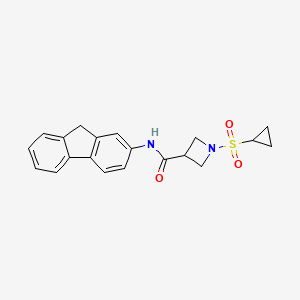

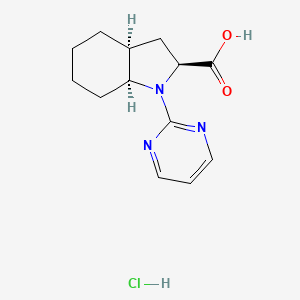

“Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate” is a research chemical with the CAS number 1103500-32-8 . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . The IUPAC name for this compound is methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with (Z)-2-(trifluoromethoxy)benzoyl chloride oxime . This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran at temperatures ranging from -10 to 35°C . After the reaction, the mixture is diluted with water, extracted with ethyl acetate, and then purified by silica gel column chromatography using ethyl acetate/petroleum ether .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered isoxazole ring attached to a phenyl ring with a trifluoromethoxy group at the 2-position . It also has a cyclopropyl group attached to the 5-position of the isoxazole ring . The carboxylate group is attached to the 4-position of the isoxazole ring .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is a (3+2) cycloaddition reaction . This reaction involves the addition of a dipole (nitrile oxide) to a dipolarophile (alkyne) to form the isoxazole ring .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 327.26 g/mol and a molecular formula of C15H12F3NO4 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results.科学研究应用

合成与化学性质

微波辅助合成:Denton 等人 (2021) 报告了使用微波辅助 1,3-偶极环加成合成异恶唑啉化合物,重点介绍了创建与 5-环丙基异恶唑-4-羧酸甲酯结构相关的化合物的有效途径。该方法显示出快速转化为 γ-内酯羧酸的潜力,这在微生物生长研究和可能的干细胞研究中很有用 (Denton 等人,2021)。

互变异构和碱性研究:Boulton 和 Katritzky (1961) 研究了具有五元环的杂芳族化合物的互变异构,包括异恶唑-5-酮。他们对碱性和溶剂效应的研究提供了对类似异恶唑衍生物化学行为的见解 (Boulton & Katritzky,1961)。

锂化和衍生物合成:Micetich 和 Chin (1970) 关于 3,5-二取代异恶唑的制备和锂化的研究有助于理解如何对这种结构进行化学修饰,从而在合成化学中得到广泛应用 (Micetich & Chin,1970)。

生物和医学研究

酶抑制研究:Knecht 和 Löffler (1998) 探索了异恶唑衍生物对二氢乳清酸脱氢酶的抑制作用,为理解类似化合物如何影响酶促途径提供了基础,这对于治疗剂的开发至关重要 (Knecht & Löffler,1998)。

反应性和机理见解:Bylund 等人 (2012) 研究了苯甲基异恶唑衍生物,揭示了它们形成反应性代谢物的潜力。这项研究提供了对 5-环丙基异恶唑-4-羧酸甲酯等化合物的反应性及其在药物开发和毒性研究中的意义的见解 (Bylund 等人,2012)。

材料科学及其他应用

光物理行为研究:Fonseca 等人 (2009) 研究了异恶唑衍生物的光物理行为,这可能与理解类似化合物在材料科学和光动力治疗等应用中的光化学性质有关 (Fonseca 等人,2009)。

杂环化合物的合成途径:Novikov 等人 (2011) 对三唑啉二酮与吡唑啉反应的研究,导致环丙烷和其他衍生物的形成,可以为合成与 5-环丙基异恶唑-4-羧酸甲酯相关的复杂结构提供一个框架 (Novikov 等人,2011)。

属性

IUPAC Name |

methyl 5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-21-14(20)11-12(19-23-13(11)8-6-7-8)9-4-2-3-5-10(9)22-15(16,17)18/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMVEWNAYCVPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=CC=C2OC(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)

![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)

![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816244.png)

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)